1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-17-6-4-5-16(15-17)21-20-22(27)18-7-2-3-8-19(18)31-23(20)24(28)26(21)10-9-25-11-13-30-14-12-25/h2-8,15,21H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCRYWXDZMQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O5
- Molecular Weight : 424.46 g/mol
- CAS Number : Not specifically listed but related compounds have been cataloged.
The compound features a chromeno-pyrrole framework that is known for its diverse biological properties. The presence of the methoxyphenyl and morpholinoethyl groups may contribute to its pharmacological profile.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, studies on related structures have shown:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by interfering with various signaling pathways, including those involving folate receptors and nucleotide synthesis pathways .
- Cell Lines Tested : Significant effects have been observed in various cancer cell lines such as KB human tumor cells and others expressing folate receptors .
Antiparasitic Activity
The compound's structural analogs have demonstrated antiparasitic effects against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. This activity is crucial given the global burden of diseases caused by these pathogens.
- Cytotoxicity Assessment : In vitro studies assessed cytotoxicity against normal human cells (e.g., MRC-5 fibroblast cell line), with some derivatives showing low toxicity while maintaining antiparasitic efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Related compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which is essential for cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways leading to cancer cell death.
- Modulation of Immune Response : Some studies suggest that similar compounds can act as modulators of the immune response through interactions with Toll-like receptors (TLRs) .
Data Tables
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | KB Human Tumor Cells | 5.0 | |
| Antiparasitic | T. cruzi | 10.0 | |
| Cytotoxicity | MRC-5 Fibroblast Cells | >64 (non-toxic) |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Study on Anticancer Activity : A study demonstrated that modifications in the chromeno-pyrrole structure could enhance anticancer activity while reducing toxicity to normal cells .
- Antiparasitic Efficacy : Another case study explored the effects of similar compounds against Leishmania species, revealing promising results that warrant further investigation into their mechanisms and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
